2-N-propylcyclohexanol
Overview
Description
2-N-propylcyclohexanol is an organic compound with the molecular formula C9H18O. It is a derivative of cyclohexanol, where a propyl group is attached to the second carbon of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-N-propylcyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of 2-propylcyclohexanone using a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The reaction typically proceeds as follows:
2-Propylcyclohexanone+H2Pd/Ptthis compound
Another method involves the reduction of 2-propylcyclohexanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of large-scale reactors and continuous flow systems to maintain optimal reaction conditions. The choice of catalyst, pressure, and temperature are critical factors in achieving high conversion rates and product quality .
Chemical Reactions Analysis
Types of Reactions
2-N-propylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 2-propylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, 2-propylcyclohexanone can be reduced to this compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-Propylcyclohexanone
Reduction: this compound
Substitution: 2-Propylcyclohexyl chloride
Scientific Research Applications
2-N-propylcyclohexanol has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and can be used in the study of reaction mechanisms and catalysis.
Biology: The compound is used in biochemical studies to investigate the effects of cyclohexanol derivatives on biological systems.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-N-propylcyclohexanol involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed that the compound exerts its effects through modulation of enzyme activity and receptor interactions. The hydroxyl group in this compound allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
2-N-propylcyclohexanol can be compared with other cyclohexanol derivatives, such as:
Cyclohexanol: The parent compound, which lacks the propyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
2-Methylcyclohexanol: A similar compound with a methyl group instead of a propyl group, which may exhibit different physical and chemical properties due to the smaller size of the substituent.
2-Ethylcyclohexanol: Another derivative with an ethyl group, which may have intermediate properties between cyclohexanol and this compound
Properties
IUPAC Name |
2-propylcyclohexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBNUCDUQJCIDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCC1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920238 | |
Record name | 2-Propylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5857-86-3, 90676-25-8 | |
Record name | Cyclohexanol, 2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 90676-25-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PROPYL-1-CYCLOHEXANOL (MIXTURE OF CIS AND TRANS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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